molecular formula C12H12N6 B11478245 N~1~-(naphthalen-1-ylmethyl)-1H-tetrazole-1,5-diamine

N~1~-(naphthalen-1-ylmethyl)-1H-tetrazole-1,5-diamine

Cat. No.: B11478245
M. Wt: 240.26 g/mol
InChI Key: AFALQDOJHRRCMK-UHFFFAOYSA-N
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Description

N~1~-(naphthalen-1-ylmethyl)-1H-tetrazole-1,5-diamine is an organic compound that belongs to the class of tetrazoles Tetrazoles are known for their diverse applications in medicinal chemistry, agriculture, and material science

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N1-(naphthalen-1-ylmethyl)-1H-tetrazole-1,5-diamine typically involves the reaction of naphthalen-1-ylmethylamine with sodium azide and ammonium chloride under controlled conditions. The reaction is carried out in a solvent such as dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the tetrazole ring.

Industrial Production Methods: Industrial production of this compound may involve a similar synthetic route but on a larger scale. The process would be optimized for yield and purity, with considerations for cost-effectiveness and environmental impact. Continuous flow reactors and automated systems might be employed to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions: N1-(naphthalen-1-ylmethyl)-1H-tetrazole-1,5-diamine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: The tetrazole ring can participate in nucleophilic substitution reactions, where the amino groups can be replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like alkyl halides in the presence of a base.

Major Products:

    Oxidation: Formation of naphthalen-1-ylmethyl ketone derivatives.

    Reduction: Formation of naphthalen-1-ylmethylamine derivatives.

    Substitution: Formation of various substituted tetrazole derivatives.

Scientific Research Applications

N~1~-(naphthalen-1-ylmethyl)-1H-tetrazole-1,5-diamine has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in designing inhibitors for specific enzymes.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique structural properties.

Mechanism of Action

The mechanism of action of N1-(naphthalen-1-ylmethyl)-1H-tetrazole-1,5-diamine involves its interaction with specific molecular targets. The tetrazole ring can mimic the structure of certain biological molecules, allowing it to bind to enzymes or receptors and modulate their activity. This binding can inhibit or activate specific pathways, leading to the desired therapeutic or biological effect.

Comparison with Similar Compounds

    Naphthalene derivatives: Compounds like naphthalene-1-ylmethylamine share structural similarities but lack the tetrazole ring.

    Tetrazole derivatives: Compounds such as 5-phenyl-1H-tetrazole have the tetrazole ring but different substituents.

Uniqueness: N1-(naphthalen-1-ylmethyl)-1H-tetrazole-1,5-diamine is unique due to the combination of the naphthalene moiety and the tetrazole ring. This dual functionality provides it with distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

Molecular Formula

C12H12N6

Molecular Weight

240.26 g/mol

IUPAC Name

1-N-(naphthalen-1-ylmethyl)tetrazole-1,5-diamine

InChI

InChI=1S/C12H12N6/c13-12-15-16-17-18(12)14-8-10-6-3-5-9-4-1-2-7-11(9)10/h1-7,14H,8H2,(H2,13,15,17)

InChI Key

AFALQDOJHRRCMK-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C=CC=C2CNN3C(=NN=N3)N

Origin of Product

United States

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